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Compound of Interest

Compound Name: Capmatinib metabolite M18

Cat. No.: B15193805 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive overview and detailed protocols for

conducting in vitro human liver microsome (HLM) assays to characterize the metabolism of

Capmatinib (Tabrecta®). The information is intended to guide researchers in assessing the

metabolic stability and identifying the key enzymes responsible for Capmatinib's

biotransformation.

Introduction
Capmatinib is a potent and selective mesenchymal-epithelial transition (MET) factor inhibitor

used in the treatment of non-small cell lung cancer (NSCLC). Understanding its metabolic fate

is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall

disposition in the body. In vitro studies using human liver microsomes are a standard approach

to investigate phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[1]

[2] Capmatinib is primarily metabolized by CYP3A4 and aldehyde oxidase (AO).[3][4]
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Parameter Value Reference

In Vitro Half-Life (t½) 13.11 min [4]

Intrinsic Clearance (Clint) 61.85 mL/min/kg [4]

Note: The data indicates that Capmatinib is a high-clearance drug.[5]

Table 2: Key Enzymes Involved in Capmatinib
Metabolism

Enzyme Family Major Enzyme(s) Role in Metabolism Reference

Cytochrome P450 CYP3A4

Major contributor to

hepatic microsomal

metabolism.[6]

[6]

Aldehyde Oxidase AO

Catalyzes the

formation of the most

abundant metabolite,

M16 (lactam

formation). This

occurs in the hepatic

cytosol.[6]

[6]

Experimental Protocols
Metabolic Stability of Capmatinib in Human Liver
Microsomes
This protocol is designed to determine the in vitro intrinsic clearance (Clint) and half-life (t½) of

Capmatinib.

Materials:

Capmatinib

Pooled Human Liver Microsomes (HLM)
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NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate

dehydrogenase)

Phosphate buffer (100 mM, pH 7.4)

Magnesium chloride (MgCl₂)

Acetonitrile (ACN), ice-cold

Internal Standard (IS) for LC-MS/MS analysis

96-well plates

Incubator/shaker (37°C)

Centrifuge

LC-MS/MS system

Procedure:

Preparation of Reagents:

Prepare a stock solution of Capmatinib in a suitable organic solvent (e.g., DMSO).

Prepare the incubation mixture containing phosphate buffer, MgCl₂, and HLM (final protein

concentration of 0.5 mg/mL is commonly used).

Prepare the NADPH regenerating system solution.

Incubation:

Pre-warm the incubation mixture at 37°C for 5-10 minutes.

Add Capmatinib to the incubation mixture to achieve the desired final concentration (e.g.,

1 µM).

Initiate the metabolic reaction by adding the NADPH regenerating system.
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Incubate the plate at 37°C with gentle shaking.

At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), collect aliquots of the

incubation mixture.

Reaction Termination and Sample Preparation:

Terminate the reaction by adding a sufficient volume of ice-cold acetonitrile (containing the

internal standard) to the collected aliquots.

Vortex the samples and centrifuge to precipitate the microsomal proteins.

Transfer the supernatant to a new plate for LC-MS/MS analysis.

LC-MS/MS Analysis:

Analyze the samples using a validated LC-MS/MS method to quantify the remaining

concentration of Capmatinib at each time point.

Data Analysis:

Plot the natural logarithm of the percentage of Capmatinib remaining versus time.

The slope of the linear portion of the curve represents the elimination rate constant (k).

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) / (mg

protein/mL).

CYP Reaction Phenotyping for Capmatinib Metabolism
This protocol aims to identify the specific CYP enzymes responsible for Capmatinib metabolism

using chemical inhibitors.

Materials:

Capmatinib
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Pooled Human Liver Microsomes (HLM)

NADPH regenerating system

Phosphate buffer (100 mM, pH 7.4)

MgCl₂

Specific CYP inhibitors (e.g., Ketoconazole for CYP3A4)

Control incubations (without inhibitor)

Acetonitrile (ACN), ice-cold

Internal Standard (IS) for LC-MS/MS analysis

96-well plates

Incubator/shaker (37°C)

Centrifuge

LC-MS/MS system

Procedure:

Preparation of Reagents:

Prepare stock solutions of Capmatinib and the specific CYP inhibitor (e.g., Ketoconazole)

in a suitable solvent.

Incubation:

Prepare incubation mixtures containing HLM, phosphate buffer, and MgCl₂.

Add the specific CYP inhibitor to the designated wells. For CYP3A4 inhibition, a

concentration of 1 µM Ketoconazole is often effective.

Include control wells without any inhibitor.
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Pre-incubate the mixtures with the inhibitor at 37°C for a short period (e.g., 10-15

minutes).

Add Capmatinib to all wells to initiate the reaction.

Start the metabolic process by adding the NADPH regenerating system.

Incubate at 37°C for a predetermined time (based on the metabolic stability assay, e.g.,

the t½).

Reaction Termination and Sample Preparation:

Terminate the reactions and prepare the samples for analysis as described in the

metabolic stability protocol.

LC-MS/MS Analysis:

Quantify the remaining Capmatinib concentration in all samples.

Data Analysis:

Compare the rate of Capmatinib metabolism in the presence of the specific CYP inhibitor

to the control (no inhibitor).

A significant reduction in metabolism in the presence of a specific inhibitor indicates the

involvement of that CYP isozyme.

Calculate the percentage of inhibition for each inhibitor to estimate the contribution of each

CYP enzyme to the total metabolism of Capmatinib.
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Experimental Workflow: Capmatinib Metabolic Stability in HLM
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Initiate with NADPH
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(Time Points: 0, 5, 15, 30, 45, 60 min)

Terminate with Acetonitrile + IS

Centrifuge

LC-MS/MS Analysis

Data Analysis
(t½, Clint)
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Caption: Workflow for determining the metabolic stability of Capmatinib.
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Caption: Metabolic pathway of Capmatinib.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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